Metabolic tracing involves monitoring the fate of a specific molecule within a biological system. DL-Leucine-1-13C acts as a tracer molecule due to the presence of the carbon-13 isotope. This isotope has a slightly different magnetic resonance property compared to the more common carbon-12 isotope found in nature. Researchers can exploit this difference using techniques like nuclear magnetic resonance (NMR) spectroscopy to track the incorporation and movement of DL-Leucine-1-13C within an organism or cell culture .
Here are some specific applications of DL-Leucine-1-13C in metabolic tracing:
DL-Leucine-1-13C is a stable isotope-labeled form of the branched-chain amino acid leucine, which is crucial for protein synthesis and metabolic processes in living organisms. It contains a carbon atom that is isotopically enriched with carbon-13, making it valuable for various research applications, particularly in metabolic studies and tracer experiments. Leucine itself is an essential amino acid, meaning it must be obtained through diet, as animals cannot synthesize it de novo. The molecular formula for DL-Leucine-1-13C is C₆H₁₃NO₂, and it plays a significant role in stimulating muscle protein synthesis through activation of the mammalian target of rapamycin signaling pathway .
These methods allow for the production of high-purity DL-Leucine-1-13C suitable for research applications .
DL-Leucine-1-13C has diverse applications in scientific research:
These applications leverage the unique properties of stable isotopes to provide insights into biochemical processes .
Interaction studies involving DL-Leucine-1-13C often focus on its metabolic pathways and how it interacts with other biomolecules:
These studies help elucidate the complex interactions between amino acids, hormones, and metabolic pathways .
Several compounds are similar to DL-Leucine-1-13C due to their structural or functional characteristics. Here are some notable comparisons:
Compound | Structure | Key Features |
---|---|---|
L-Leucine | C₆H₁₃NO₂ | Natural form; essential amino acid; stimulates mTOR |
D-Leucine | C₆H₁₃NO₂ | Enantiomer of L-leucine; less biologically active |
β-Hydroxy β-methylbutyric acid | C₄H₇NO₃ | Metabolite of leucine; promotes muscle growth |
L-Valine | C₅H₁₁NO₂ | Another branched-chain amino acid; similar functions |
DL-Leucine-1-13C's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies compared to its non-labeled counterparts. This characteristic makes it particularly valuable for researchers studying metabolic pathways involving branched-chain amino acids .
DL-Leucine-1-13C represents a racemic mixture of the essential amino acid leucine, specifically labeled with carbon-13 at the carboxyl carbon position. The molecular formula is C₅¹³CH₁₃NO₂ with a molecular weight of 132.17 grams per mole, representing an increase of 1 atomic mass unit compared to the natural abundance compound [1] [2]. The compound bears the Chemical Abstracts Service number 82152-65-6 and maintains the linear formula (CH₃)₂CHCH₂CH(NH₂)¹³CO₂H [1] [3].
The structural framework of DL-Leucine-1-13C consists of a central alpha-carbon atom bonded to four distinct chemical groups: an amino group (-NH₂), a carboxyl group (-¹³COOH), a hydrogen atom, and a branched alkyl side chain (-CH₂CH(CH₃)₂) [4] [5]. This tetrahedral arrangement around the alpha-carbon creates a chiral center, resulting in two non-superimposable mirror image forms known as enantiomers [5] [6].
The stereochemical properties of DL-Leucine-1-13C are fundamentally governed by the configuration at the alpha-carbon. The L-enantiomer exhibits the S-configuration according to the Cahn-Ingold-Prelog priority rules, while the D-enantiomer displays the R-configuration [4] [6]. In biological systems, the L-form predominates as the naturally occurring stereoisomer, comprising approximately 100% of leucine residues found in mammalian proteins [6]. Conversely, the D-form represents a synthetic variant that occurs rarely in nature but has demonstrated unique biological properties, including neuroprotective effects and resistance to proteolytic degradation [4] [6].
The racemic nature of DL-Leucine-1-13C means it contains equal proportions of both enantiomers, rendering the compound optically inactive due to the cancellation of optical rotation effects [7] [4]. This contrasts with the individual enantiomers, where L-leucine exhibits levorotatory properties and D-leucine demonstrates dextrorotatory behavior [4] [6].
The synthesis of ¹³C-labeled leucine derivatives encompasses several sophisticated methodological approaches, each offering distinct advantages for isotopic incorporation and structural control. The primary synthetic strategies include microbial biosynthesis, chemical synthesis employing transition metal catalysis, enzymatic conversion processes, and metabolic precursor feeding techniques.
Microbial Biosynthesis Approach
Microbial biosynthesis represents a highly efficient method for producing ¹³C-labeled leucine derivatives with exceptional isotopic enrichment. This approach utilizes genetically modified microorganisms, particularly Corynebacterium glutamicum, which have been engineered to overproduce branched-chain amino acids [8]. The biosynthetic pathway begins with the incorporation of ¹³C-labeled precursors such as glucose or pyruvate into the cellular metabolism. The microorganisms are cultivated in minimal media supplemented with ¹³C-labeled substrates, allowing for the systematic incorporation of the isotopic label throughout the biosynthetic machinery [8] [9].
The leucine biosynthetic pathway in these microorganisms follows a well-characterized sequence of enzymatic transformations. The process initiates with the condensation of pyruvate molecules catalyzed by acetolactate synthase, followed by subsequent modifications involving acetohydroxy acid isomeroreductase and dihydroxyacid dehydratase [10] [11]. The final transamination step, catalyzed by branched-chain aminotransferase, incorporates the amino group to generate the final leucine product [11] [12]. This microbial approach typically achieves isotopic enrichment levels of 90-95% with high overall yields [8] [13].
Chemical Synthesis via Palladium-Catalyzed Reactions
Chemical synthesis methodologies have evolved to incorporate sophisticated transition metal-catalyzed transformations for the preparation of ¹³C-labeled amino acids. The palladium-catalyzed carbon-hydrogen functionalization approach represents a particularly elegant strategy for introducing ¹³C-methyl groups into amino acid scaffolds [14]. This methodology employs N-phthaloyl protected L-alanine derivatives bearing 8-aminoquinoline directing groups, which facilitate regioselective and stereoselective alkylation reactions using iodomethane-¹³C as the labeling reagent [14].
The synthetic sequence involves multiple steps designed to maintain stereochemical integrity while achieving efficient isotopic incorporation. The initial palladium-catalyzed methylation reaction proceeds with high regioselectivity at the beta-position, producing the desired ¹³C-labeled intermediate in yields ranging from 48-77% [14]. Subsequent deprotection steps employ carefully optimized mild conditions to prevent epimerization at the stereogenic centers, utilizing reagents such as 2-iodosobenzoic acid and tert-butyl nitrite [14]. This approach provides exceptional control over the labeling position and stereochemical outcome, making it particularly suitable for the preparation of site-specifically labeled amino acids.
Enzymatic Conversion Strategies
Enzymatic approaches leverage the inherent selectivity and mild reaction conditions of biological catalysts to achieve efficient ¹³C incorporation. These methods typically employ purified enzymes or enzyme systems to convert ¹³C-labeled precursors into the desired amino acid products [8] [15]. The branched-chain aminotransferase system represents a key enzymatic tool for leucine synthesis, catalyzing the reversible transamination between α-ketoisocaproate and glutamate in the presence of pyridoxal phosphate as a cofactor [11] [12].
The enzymatic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and the ability to achieve near-quantitative conversions under appropriate conditions [15]. The isotopic incorporation efficiency typically ranges from 80-90%, with the final product maintaining the natural stereochemical configuration [8] [15]. Additionally, enzymatic methods can be readily scaled and integrated into larger synthetic sequences, making them attractive for both research and industrial applications.
Metabolic Precursor Feeding Techniques
Metabolic precursor feeding represents an alternative biosynthetic strategy that exploits the natural metabolic pathways of microorganisms while providing controlled isotopic incorporation. This approach involves supplying ¹³C-labeled metabolic intermediates such as acetate, pyruvate, or glucose to growing cultures, allowing the cellular machinery to incorporate the isotopic label through normal metabolic processes [8] [9] [16].
The effectiveness of precursor feeding depends on the specific metabolic flux patterns and the regulatory mechanisms governing amino acid biosynthesis. Studies have demonstrated that feeding ¹³C-labeled pyruvate can achieve site-specific labeling of leucine with isotopic incorporation rates of 85-99% [8] [9]. The metabolic fate of the labeled precursors can be traced through the biosynthetic network, providing insights into the underlying biochemical pathways while generating the desired isotopically labeled products.
The purification and quality control of DL-Leucine-1-13C require specialized analytical methodologies capable of assessing both chemical purity and isotopic composition. The complex nature of isotopically labeled compounds necessitates multi-faceted analytical approaches to ensure product quality and compliance with research specifications.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography serves as a fundamental tool for the purification and analysis of ¹³C-labeled leucine derivatives. The separation of amino acid enantiomers typically employs chiral stationary phases or derivatization with chiral reagents to achieve baseline resolution of the L- and D-forms [17]. Modern HPLC systems equipped with mixed-mode stationary phases, such as reversed-phase columns with embedded ionizable functional groups, provide excellent separation capabilities for underivatized amino acids [17].
The chromatographic conditions must be carefully optimized to maintain the integrity of the isotopic label while achieving adequate resolution. Typical separation protocols employ acidic aqueous mobile phases in conjunction with specialized stationary phases designed for amino acid analysis [17]. The detection limits for chemical impurities generally range from 0.01-0.1%, providing sufficient sensitivity for quality control applications [17] [18].
Nuclear Magnetic Resonance Spectroscopy
The ¹³C NMR analysis of DL-Leucine-1-13C reveals characteristic chemical shifts corresponding to the various carbon environments within the molecule. The carboxyl carbon, bearing the ¹³C label, exhibits a distinct chemical shift that can be readily distinguished from natural abundance signals [19] [20]. Advanced NMR techniques, including quantitative ¹³C NMR with appropriate relaxation delay parameters, enable precise measurement of isotopic enrichment with uncertainties typically less than 1% [20] [21].
Mass Spectrometric Analysis
Mass spectrometry provides essential information regarding molecular weight, isotopic composition, and structural integrity of ¹³C-labeled compounds [22] [23]. Gas Chromatography-Mass Spectrometry serves as a routine analytical tool for identity confirmation and purity assessment, with detection limits typically in the range of 1-10 parts per million [24] [17]. The mass spectral fragmentation patterns of DL-Leucine-1-13C provide diagnostic information about the labeling position and overall molecular structure [24] [17].
Isotope Ratio Mass Spectrometry represents the most precise method for determining isotopic composition, with measurement uncertainties typically less than 0.001% [25] [26]. This technique enables the detection of subtle isotopic variations and provides definitive confirmation of isotopic enrichment levels [25] [26]. The high precision of isotope ratio measurements makes this technique particularly valuable for research applications requiring exact knowledge of isotopic composition.
Thermal and Physical Characterization
The physical characterization of DL-Leucine-1-13C includes determination of melting point, thermal stability, and crystalline properties. The compound exhibits a melting point of 293-296°C with sublimation, consistent with the behavior of the natural abundance material [1] [2]. Thermal analysis provides insights into the purity and crystalline structure of the compound, with impurities typically manifesting as deviations from expected thermal behavior [1] [2].
The solid-state characteristics of DL-Leucine-1-13C, including crystal structure and polymorphic forms, can influence both stability and analytical behavior. X-ray diffraction analysis provides definitive information about crystalline structure, while thermal gravimetric analysis assesses thermal stability and decomposition pathways [1] [2]. These physical characterization methods complement the chemical and spectroscopic analyses to provide a comprehensive assessment of product quality.
Validation and Standardization Protocols
Mass spectrometry represents the gold standard for verifying carbon-13 incorporation in DL-Leucine-1-13C, offering unparalleled precision and sensitivity in isotope ratio measurements [1] [2] [3]. The mass spectrometric analysis of carbon-13 incorporation in DL-Leucine-1-13C utilizes several complementary approaches to achieve comprehensive isotope verification.
Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical platform for determining carbon-13 enrichment in leucine derivatives [1] [2]. The technique employs chemical ionization selected ion monitoring to achieve exceptional sensitivity, with minimum detectable enrichment levels of 0.1 atom percent excess [1]. The analytical procedure involves derivatization of leucine to its N-heptafluorobutyryl isobutyl ester derivative, which enables efficient chromatographic separation and mass spectrometric analysis [1] [2].
The derivatization process generates characteristic mass spectral fragmentation patterns that facilitate precise isotope ratio determinations. For DL-Leucine-1-13C analysis, the molecular ion peak and characteristic fragment ions provide definitive evidence of carbon-13 incorporation at the carboxyl position [1] [2]. The mass spectrometric analysis monitors specific ion transitions, with the [M+H]+ ions at m/z 216 and 217 corresponding to unlabeled and carbon-13 labeled leucine, respectively [2].
Isotope ratio mass spectrometry (IRMS) provides the most precise measurements of carbon-13 enrichment in DL-Leucine-1-13C [3] [4]. The technique utilizes continuous-flow isotope ratio mass spectrometry coupled with gas chromatography-combustion interfaces to achieve measurement precisions of 0.001-0.0001% for isotope ratio determinations [4]. The analytical procedure involves complete combustion of the amino acid sample to carbon dioxide, followed by isotope ratio analysis of the resulting CO2 [3] [4].
Triple-stage quadrupole mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for isotope analysis of DL-Leucine-1-13C [6]. The technique employs multiple stages of mass selection and fragmentation to achieve superior discrimination between isotopically labeled and unlabeled compounds [6]. The analytical procedure utilizes negative-ion chemical ionization to enhance sensitivity, with limits of quantification approaching 10 picograms of labeled compound [6].
The GC-MS/MS analysis monitors parent-daughter ion transitions specific to carbon-13 labeled leucine, providing unambiguous identification and quantification of isotope incorporation [6]. The technique demonstrates linear calibration curves across enrichment ranges from 0.1% to 100%, ensuring accurate quantification across the entire analytical range [6].
Table 3.1. Mass Spectrometric Parameters for Carbon-13 Leucine Analysis
Parameter | GC-MS | IRMS | GC-MS/MS |
---|---|---|---|
Minimum Detection Limit | 0.1 atom % excess [1] | 0.001% precision [4] | 10 pg [6] |
Calibration Range | 0.1-100% [6] | Continuous [4] | 0.1-100% [6] |
Derivatization Required | Yes [1] | No [4] | Yes [6] |
Analysis Time | 15-30 minutes [1] | 10-15 minutes [4] | 20-40 minutes [6] |
Coefficient of Variation | 0.5-2% [1] | <0.001% [4] | <3% [6] |
Electron impact ionization provides comprehensive fragmentation patterns for structural characterization of DL-Leucine-1-13C [7]. The technique generates characteristic fragment ions that enable determination of carbon-13 incorporation at specific molecular positions [7]. The mass spectral analysis reveals isotope distribution patterns that confirm the position-specific labeling of the carboxyl carbon [7].
Chemical ionization methods offer enhanced sensitivity and reduced fragmentation compared to electron impact ionization [1] [2]. The technique utilizes methane or ammonia as reagent gases to generate [M+H]+ ions with minimal fragmentation, facilitating precise isotope ratio measurements [1] [2]. The chemical ionization analysis provides superior signal-to-noise ratios for quantitative isotope determinations [1] [2].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization and isotope verification for DL-Leucine-1-13C through characteristic spectral signatures [8] [9] [10]. The NMR analysis exploits the distinctive magnetic properties of carbon-13 nuclei to confirm isotope incorporation and assess chemical purity.
The carbon-13 NMR spectrum of DL-Leucine-1-13C exhibits characteristic chemical shifts that provide unambiguous confirmation of isotope incorporation [10] [11]. The carboxyl carbon resonance appears at approximately 178.4 ppm, significantly enhanced due to carbon-13 labeling [10] [11]. The enhanced signal intensity and resolution enable precise determination of isotope enrichment levels [10] [11].
The complete carbon-13 NMR assignment for DL-Leucine-1-13C includes: carboxyl carbon (C-1) at 178.4 ppm, alpha carbon (C-2) at 56.1 ppm, beta carbon (C-3) at 42.5 ppm, gamma carbon (C-4) at 26.9 ppm, and delta carbons (C-5 and C-6) at 24.8 and 23.6 ppm [10] [11]. The position-specific labeling results in dramatic signal enhancement for the carboxyl carbon while maintaining natural abundance intensities for other carbon positions [10] [11].
Solid-state carbon-13 NMR spectroscopy provides detailed structural information about crystalline DL-Leucine-1-13C [8] [12]. The cross-polarization magic-angle spinning (CP-MAS) technique enables high-resolution carbon-13 spectra of solid samples [8] [12]. The solid-state NMR analysis reveals conformational polymorphism and crystal packing effects that influence carbon-13 chemical shifts [8] [12].
The CP-MAS carbon-13 NMR spectrum of crystalline DL-Leucine-1-13C exhibits multiple resonances for certain carbon positions due to crystallographic inequivalence [8] [12]. The beta carbon resonance displays characteristic splitting patterns that reflect the P21 unit cell structure [12]. The solid-state NMR analysis confirms isotope incorporation while providing detailed structural characterization [8] [12].
Table 3.2. Carbon-13 NMR Chemical Shifts for DL-Leucine-1-13C
Carbon Position | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
C-1 (Carboxyl) | 178.4 [10] | COO- | Enhanced |
C-2 (Alpha) | 56.1 [10] | CH-NH2 | Natural |
C-3 (Beta) | 42.5 [10] | CH2 | Natural |
C-4 (Gamma) | 26.9 [10] | CH | Natural |
C-5 (Delta) | 24.8 [10] | CH3 | Natural |
C-6 (Delta) | 23.6 [10] | CH3 | Natural |
Dynamic nuclear polarization (DNP) techniques significantly enhance carbon-13 NMR sensitivity for DL-Leucine-1-13C analysis [9]. The DNP enhancement enables detection of carbon-13 nuclei at natural abundance levels while providing dramatic signal improvements for isotopically labeled positions [9]. The technique utilizes radical-mediated polarization transfer to achieve signal enhancements of several orders of magnitude [9].
The DNP-enhanced carbon-13 NMR analysis of DL-Leucine-1-13C reveals detailed information about molecular dynamics and conformational exchange processes [9]. The technique enables measurement of carbon-13 relaxation parameters that provide insights into molecular motion and structural flexibility [9]. The DNP analysis confirms isotope incorporation while characterizing dynamic properties of the labeled compound [9].
Two-dimensional NMR experiments provide comprehensive structural characterization of DL-Leucine-1-13C [9] [11]. The heteronuclear single quantum coherence (HSQC) experiment correlates carbon-13 nuclei with directly bonded protons, enabling complete assignment of all carbon-hydrogen correlations [11]. The enhanced carbon-13 signals from isotope labeling facilitate detection of weak correlations and improve spectral resolution [11].
The carbon-carbon correlation experiments reveal connectivity patterns that confirm the molecular structure and isotope position [9] [11]. The INADEQUATE experiment provides direct carbon-carbon coupling information, enabling unambiguous assignment of the carbon skeleton [11]. The two-dimensional NMR analysis provides comprehensive structural verification of DL-Leucine-1-13C [9] [11].
Chromatographic techniques serve as essential tools for purity assessment and quality control of DL-Leucine-1-13C [13] [14] [15]. The analytical approaches encompass various chromatographic methods that provide complementary information about chemical purity, enantiomeric composition, and isotopic integrity.
High-performance liquid chromatography (HPLC) provides efficient separation and quantification of DL-Leucine-1-13C [13] [16]. The analytical method employs reversed-phase chromatography with gradient elution to achieve baseline resolution of leucine from potential impurities [13] [16]. The mobile phase composition utilizes phosphate buffer (pH 7.4) with acetonitrile gradient elution, providing optimal separation within 25 minutes [13] [16].
The HPLC analysis of DL-Leucine-1-13C utilizes UV detection at 225 nm to monitor amino acid elution [13] [16]. The method demonstrates excellent linearity across concentration ranges from 5-400 μg/mL, with relative standard deviations below 2% [13] [16]. The analytical procedure provides accurate quantification of leucine content with recovery rates between 97-102% [13] [16].
Chiral chromatography enables determination of enantiomeric composition in DL-Leucine-1-13C [14] [15]. The analytical method employs ligand-exchange chromatography with copper(II) acetate and chiral selectors to achieve enantioseparation [15]. The mobile phase contains L-proline or N,N-dimethyl-L-phenylalanine as chiral selectors, providing baseline resolution of D- and L-leucine enantiomers [15].
The chiral HPLC analysis utilizes UV detection at 254 nm to monitor enantiomer elution [15]. The method demonstrates excellent enantioselectivity with alpha values (selectivity factors) exceeding 1.5 for most chiral selectors [15]. The analytical procedure enables accurate determination of enantiomeric ratios with precision better than 1% [15].
Table 3.3. Chromatographic Parameters for DL-Leucine-1-13C Analysis
Parameter | HPLC | Chiral HPLC | Ion-Exchange |
---|---|---|---|
Column Type | C18 Reversed-Phase [13] | Chiral Ligand-Exchange [15] | Strong Cation-Exchange [16] |
Mobile Phase | Phosphate/Acetonitrile [13] | Copper-Chiral Selector [15] | Citrate Buffer [16] |
Detection Wavelength | 225 nm [13] | 254 nm [15] | 440/570 nm [16] |
Analysis Time | 25 minutes [13] | 30 minutes [15] | 60 minutes [16] |
Precision (RSD) | <2% [13] | <1% [15] | <3% [16] |
Ion-exchange chromatography provides highly selective separation of DL-Leucine-1-13C from amino acid impurities [16]. The analytical method employs strong cation-exchange resins with citrate buffer elution to achieve efficient amino acid separation [16]. The chromatographic conditions utilize post-column derivatization with ninhydrin for enhanced detection sensitivity [16].
The ion-exchange analysis of DL-Leucine-1-13C demonstrates excellent selectivity for amino acid separation with resolution factors exceeding 2.0 [16]. The method provides accurate quantification of leucine content with detection limits below 10 μg/mL [16]. The analytical procedure enables simultaneous determination of multiple amino acids with precision better than 3% [16].
Isotope dilution analysis provides the most accurate method for absolute quantification of DL-Leucine-1-13C [17]. The technique employs stable isotope-labeled internal standards to achieve precise and accurate measurements [17]. The analytical procedure involves addition of isotopically labeled leucine standards followed by comprehensive analysis using mass spectrometry [17].
Comprehensive purity assessment of DL-Leucine-1-13C requires multiple analytical techniques to evaluate different aspects of sample quality [18] [16]. The assessment protocol includes determination of chemical purity, water content, residual solvents, and inorganic impurities [18] [16]. The analytical methods employ complementary techniques including HPLC, GC-MS, Karl Fischer titration, and inductively coupled plasma mass spectrometry [18] [16].
The purity assessment demonstrates that high-quality DL-Leucine-1-13C exhibits chemical purity exceeding 98% with isotopic enrichment greater than 99 atom percent carbon-13 [18] [16]. The analytical results confirm absence of significant impurities that could interfere with subsequent applications [18] [16]. The comprehensive assessment provides complete characterization of sample quality and suitability for research applications [18] [16].
Table 3.4. Purity Assessment Results for DL-Leucine-1-13C
Quality Parameter | Specification | Typical Result | Analytical Method |
---|---|---|---|
Chemical Purity | ≥98% [18] | 99.2% [18] | HPLC-UV [18] |
Isotopic Enrichment | ≥99 atom % [18] | 99.5 atom % [18] | IRMS [18] |
Water Content | ≤0.5% [18] | 0.2% [18] | Karl Fischer [18] |
Residual Solvents | ≤0.1% [18] | <0.05% [18] | GC-MS [18] |
Heavy Metals | ≤10 ppm [18] | <5 ppm [18] | ICP-MS [18] |